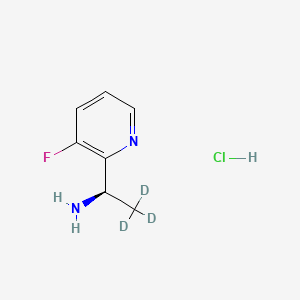
(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a deuterated chiral fluoro-pyridine derivative. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it a valuable tool for studying metabolic pathways and reaction mechanisms.
準備方法
The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves several steps. One common method includes the nucleophilic substitution of a fluorine atom on a pyridine ring. The reaction typically uses reagents such as TBAF (tetra-n-butylammonium fluoride) and H2SO4 (sulfuric acid) as catalysts . The industrial production of this compound often involves large-scale synthesis using similar methods, ensuring high purity and yield.
化学反応の分析
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as TBAF and sulfuric acid being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in metabolic studies due to the presence of deuterium atoms, which help trace metabolic pathways.
作用機序
The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and deuterium atoms in its structure can influence its reactivity and interaction with biological molecules. These interactions can affect the compound’s stability, bioavailability, and overall activity in biological systems .
類似化合物との比較
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can be compared with other similar compounds, such as:
(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride: This compound has a similar structure but differs in its stereochemistry.
Unlabelled ®-1-(3-Fluororopyridin-2-yl)ethylamine Hydrochloride: This compound lacks the deuterium atoms, making it less useful for metabolic studies.
The uniqueness of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications.
特性
分子式 |
C7H10ClFN2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3; |
InChIキー |
MPEHHZCSUKROFX-HRYRFEROSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@H](C1=C(C=CC=N1)F)N.Cl |
正規SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


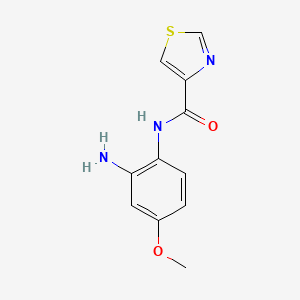
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
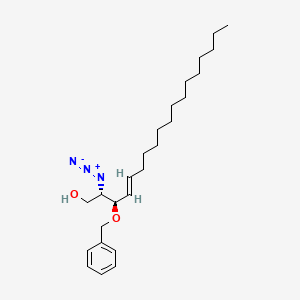
![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)
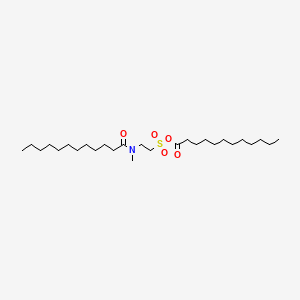
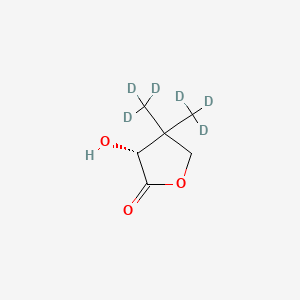
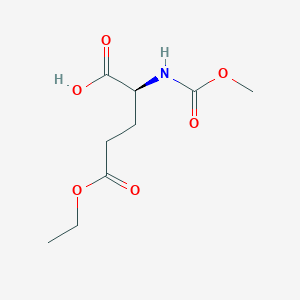
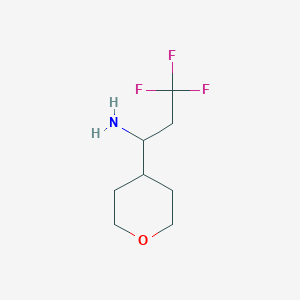
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
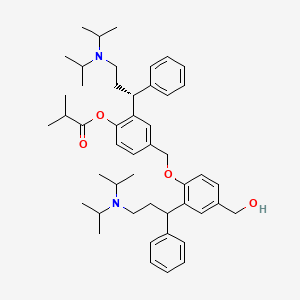
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
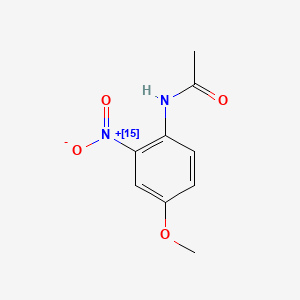
![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)
